molecular formula C8H6F4O4S B13441983 3-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

3-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

Katalognummer: B13441983
Molekulargewicht: 274.19 g/mol
InChI-Schlüssel: OYXBWEJFBZZSFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F4O4S. It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

The synthesis of 3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 3-fluoro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to yield the desired product . The reaction can be represented as follows:

3-Fluoro-4-methoxyphenol+Trifluoromethanesulfonic anhydride3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate\text{3-Fluoro-4-methoxyphenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate} 3-Fluoro-4-methoxyphenol+Trifluoromethanesulfonic anhydride→3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can transfer its trifluoromethanesulphonate group to other molecules .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate, particularly its reactivity and versatility in various chemical reactions.

Eigenschaften

Molekularformel

C8H6F4O4S

Molekulargewicht

274.19 g/mol

IUPAC-Name

(3-fluoro-4-methoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6F4O4S/c1-15-7-3-2-5(4-6(7)9)16-17(13,14)8(10,11)12/h2-4H,1H3

InChI-Schlüssel

OYXBWEJFBZZSFP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)OS(=O)(=O)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.